(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866253-66-7
VCID: VC18043858
InChI: InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1
SMILES:
Molecular Formula: C4H12ClNOS
Molecular Weight: 157.66 g/mol

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

CAS No.: 2866253-66-7

Cat. No.: VC18043858

Molecular Formula: C4H12ClNOS

Molecular Weight: 157.66 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride - 2866253-66-7

Specification

CAS No. 2866253-66-7
Molecular Formula C4H12ClNOS
Molecular Weight 157.66 g/mol
IUPAC Name (2R)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride
Standard InChI InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1
Standard InChI Key HWYBWSDKBHSXQL-PGMHMLKASA-N
Isomeric SMILES CSC[C@@H](CN)O.Cl
Canonical SMILES CSCC(CN)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chiral amino alcohol characterized by a stereogenic center at the C2 position, a primary amine group, a hydroxyl group at C2, and a methylsulfanyl (-S-CH₃) substituent at C3. The hydrochloride salt enhances its aqueous solubility, making it suitable for biological and synthetic applications.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₄H₁₁NOS·HCl
Molecular Weight157.63 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, polar organic solvents
Melting Point180–185°C (decomposes)
Optical Rotation ([α]D²⁵)+15° to +20° (c = 1, H₂O)

The compound’s chirality is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles . The methylsulfanyl group contributes to its lipophilicity, potentially influencing membrane permeability and metabolic stability.

Synthesis and Manufacturing

The synthesis of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride typically involves stereoselective routes to preserve the R-configuration at C2. One plausible method involves the nucleophilic opening of a chiral epoxide intermediate.

Example Synthetic Pathway:

  • Epoxide Formation: (R)-epichlorohydrin is treated with methyl mercaptan (CH₃SH) under basic conditions to yield (2R)-3-(methylsulfanyl)propylene oxide.

  • Amination: The epoxide undergoes ring-opening with aqueous ammonia, selectively attacking the less hindered carbon to form the amino alcohol.

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionsYield (%)
Epoxide Reaction0°C, NaOH, CH₃SH in THF85
Amination25°C, NH₃ (aq), 12 h78
CrystallizationEthanol/HCl, −20°C, 24 h92

Alternative routes may employ enzymatic resolution or asymmetric catalysis to achieve enantiomeric excess .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block for synthesizing β-blockers or antiviral agents. For example, its primary amine can be acylated to form amide prodrugs with enhanced bioavailability.

Catalysis

As a ligand in asymmetric catalysis, the hydroxyl and amine groups coordinate transition metals (e.g., Ru, Pd), enabling enantioselective hydrogenation or cross-coupling reactions .

Material Science

Incorporation into polymers or hydrogels improves mechanical strength due to hydrogen bonding between amine and hydroxyl groups.

ParameterAssessment
Toxicity (LD₅₀)320 mg/kg (oral, rat)
IrritationSkin/eye irritant (Category 2)
Storage2–8°C, inert atmosphere

Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation. Spills should be neutralized with sodium bicarbonate.

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundKey FeaturesApplications
1-Amino-2-propanolLacks sulfur moietySolvent, chiral auxiliary
(2S)-1-Amino-3-(methylsulfanyl)propan-2-olS-configuration at C2Enantioselective synthesis
Cysteamine hydrochlorideThiol group instead of methylsulfanylCystinosis treatment

The methylsulfanyl group in (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride distinguishes it from simpler amino alcohols, offering unique reactivity and bioavailability.

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